molecular formula C18H26ClN3O3 B570146 Hydroxy Saxagliptin-13C,D2 Hydrochloride CAS No. 1572922-53-2

Hydroxy Saxagliptin-13C,D2 Hydrochloride

Cat. No.: B570146
CAS No.: 1572922-53-2
M. Wt: 370.879
InChI Key: WCCKQMJRTRWMMX-HHZNFPBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Saxagliptin-13C,D2 Hydrochloride is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled derivative of Hydroxy Saxagliptin. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Saxagliptin-13C,D2 Hydrochloride involves the incorporation of deuterium and carbon-13 into the Hydroxy Saxagliptin molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors and reagents .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the compound. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Saxagliptin-13C,D2 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are used for further research and development .

Scientific Research Applications

Hydroxy Saxagliptin-13C,D2 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Hydroxy Saxagliptin-13C,D2 Hydrochloride exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition results in prolonged active incretin levels, which regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells. The molecular targets involved include the DPP-4 enzyme and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Comparison with Similar Compounds

Hydroxy Saxagliptin-13C,D2 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

These compounds are used for similar purposes in scientific research but differ in their specific isotopic labeling and applications.

Properties

CAS No.

1572922-53-2

Molecular Formula

C18H26ClN3O3

Molecular Weight

370.879

IUPAC Name

(1R,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2;

InChI Key

WCCKQMJRTRWMMX-HHZNFPBZSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl

Synonyms

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-13C,D2 Hydrochloride;  BMS 510849--13C,D2 Hydrochloride;  5-Hydroxy Saxagliptin-13C,D2 Hydrochloride;  BMS 510849-13C,D2 Hydrochlori

Origin of Product

United States

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